![molecular formula C17H17FN2O3S B4012807 5-(2-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole](/img/structure/B4012807.png)
5-(2-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves multi-step reactions, starting from specific phenyl compounds, malononitrile, and utilizing techniques such as the Gewald synthesis and Vilsmeier-Haack reaction. For instance, novel Schiff bases and pyrazole derivatives have been synthesized from precursors like 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, showcasing the versatility of these methods in producing complex molecular structures (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives reveals a rich interaction pattern, including hydrogen bonding in various dimensions. For example, studies on tetrahydro-1H-pyrazolo derivatives have shown the adoption of half-chair conformations by the reduced pyridine ring, highlighting the influence of substituents on molecular conformation (Sagar et al., 2017).
Chemical Reactions and Properties
Pyrazole derivatives undergo a range of chemical reactions, demonstrating their reactivity and potential for further chemical manipulation. For instance, the addition-rearrangement reactions with arylsulfonyl isocyanates lead to significant transformations, illustrating the chemical versatility of these compounds (Jao et al., 1996).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as crystal structure and stability, are influenced by their molecular geometry and intermolecular interactions. Studies involving single-crystal diffraction have provided insights into the arrangement and stability of these compounds (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and potential interactions, are key areas of study for pyrazole derivatives. Research into their interaction with different chemical agents and conditions has shed light on their potential for synthesis of new compounds and their reactivity patterns (Zhu et al., 2011).
properties
IUPAC Name |
3-(2-fluorophenyl)-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-23-13-9-7-12(8-10-13)16-11-17(20(19-16)24(2,21)22)14-5-3-4-6-15(14)18/h3-10,17H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBTUZYMEGHSKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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